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molecular formula C12H12O B8451073 3-Cyclopenten-1-yl-benzaldehyde

3-Cyclopenten-1-yl-benzaldehyde

Cat. No. B8451073
M. Wt: 172.22 g/mol
InChI Key: ZVCTTWIXJJEXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07163957B2

Procedure details

1.35 g (8 mmol) of (3-cyclopenten-1-ylphenyl)methanol (5a) and 80 ml of chloroform are introduced into a round-bottomed flask. 6.8 g of MnO2 are then added and the suspension is heated at 60° C. for 2 hours. The mixture is filtered in the hot state, the precipitate washed with chloroform and then the filtrate concentrated under reduced pressure. The title product (1.05 g) is obtained in the form of a yellow oil which is used in the next step without further purification.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
6.8 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:6]2[CH:7]=[C:8]([CH2:12][OH:13])[CH:9]=[CH:10][CH:11]=2)[CH2:5][CH2:4][CH2:3][CH:2]=1>O=[Mn]=O.C(Cl)(Cl)Cl>[C:1]1([C:6]2[CH:7]=[C:8]([CH:9]=[CH:10][CH:11]=2)[CH:12]=[O:13])[CH2:5][CH2:4][CH2:3][CH:2]=1

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
C1(=CCCC1)C=1C=C(C=CC1)CO
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
6.8 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered in the hot state
WASH
Type
WASH
Details
the precipitate washed with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CCCC1)C=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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